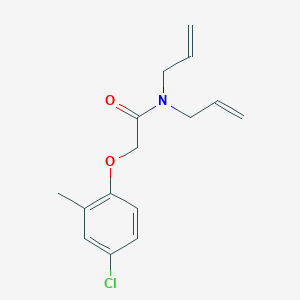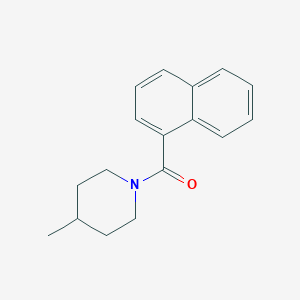![molecular formula C17H13N5OS B261962 6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B261962.png)
6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of triazolo-thiadiazoles, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been reported that the compound can interact with various biological targets such as enzymes, receptors, and ion channels, leading to the modulation of their activity. The compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in vitro and in vivo. The compound has been shown to inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. The compound has also been reported to have antibacterial activity against various strains of bacteria. In animal studies, the compound has been shown to have low toxicity and good bioavailability.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its diverse biological activities, low toxicity, and good bioavailability. However, the limitations include the complexity of the synthesis method and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the significant directions is to explore its potential as a drug candidate for the treatment of various diseases. Further studies are needed to understand its mechanism of action and optimize its pharmacokinetic properties. The compound can also be used as a building block for the synthesis of new materials with unique properties, which can have potential applications in various fields such as electronics and energy storage.
Synthesemethoden
The synthesis of 6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the common methods involves the reaction of 3-(allyloxy)benzaldehyde with 2-amino-3-cyanopyridine in the presence of sulfur and sodium azide. The resulting compound is then subjected to cyclization with thiosemicarbazide to obtain the final product. The purity and yield of the compound can be improved by using different reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields of science. One of the significant applications is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and bacterial infections. The compound has also been studied for its potential use in the field of material science, where it can be used as a building block for the synthesis of new materials with unique properties.
Eigenschaften
Produktname |
6-[3-(Allyloxy)phenyl]-3-pyridin-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C17H13N5OS |
Molekulargewicht |
335.4 g/mol |
IUPAC-Name |
6-(3-prop-2-enoxyphenyl)-3-pyridin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13N5OS/c1-2-10-23-13-7-5-6-12(11-13)16-21-22-15(19-20-17(22)24-16)14-8-3-4-9-18-14/h2-9,11H,1,10H2 |
InChI-Schlüssel |
FWQGKCUCPHVWKG-UHFFFAOYSA-N |
SMILES |
C=CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4 |
Kanonische SMILES |
C=CCOC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



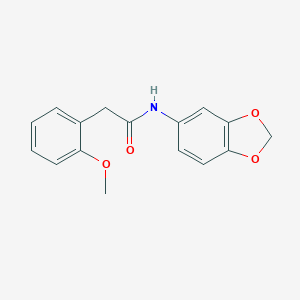



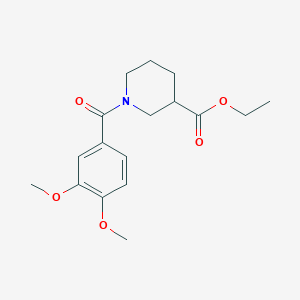
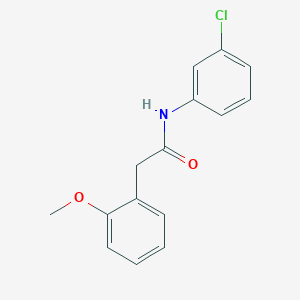



![3-cyclohexyl-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B261900.png)


